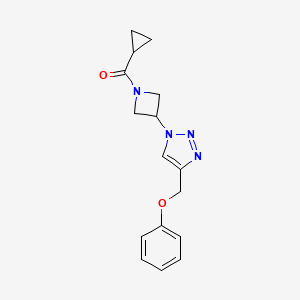

cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(12-6-7-12)19-9-14(10-19)20-8-13(17-18-20)11-22-15-4-2-1-3-5-15/h1-5,8,12,14H,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHZTKVIHSFBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the azetidine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Cyclization Reactions : These are essential for forming the triazole and azetidine rings.

- Catalytic Methods : The use of catalysts like copper in click chemistry can enhance the efficiency of synthesis.

The optimization of synthetic routes is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities:

Antimicrobial Activity : The compound's triazole moiety is known to inhibit ergosterol synthesis in fungi, making it a candidate for antifungal treatments. In vitro studies have shown effectiveness against strains such as Candida albicans and Aspergillus niger .

Anticancer Properties : Research indicates that derivatives of triazole compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Biological Research

The unique structure allows this compound to serve as a valuable tool in studying biological processes:

Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymes, potentially leading to inhibition of enzymatic activity. This characteristic makes it useful in biochemical assays to understand enzyme mechanisms .

Receptor Interaction Studies : The compound's ability to bind to various receptors can be explored to elucidate its role in modulating biological responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibited significant antimicrobial activity against several pathogenic fungi. The mechanism was attributed to the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Case Study 2: Anticancer Activity

Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole and azetidine rings are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

- Cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone

Uniqueness

Cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS Number: 2034401-55-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group, a triazole ring, and an azetidine ring. Its molecular formula is , with a molecular weight of 298.34 g/mol. The structural complexity suggests multiple interaction sites for biological targets, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂ |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 2034401-55-1 |

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The triazole moiety is known for its ability to inhibit enzymes through coordination with metal ions, while the azetidine ring may facilitate binding to various biological targets. This compound's mechanism may also involve modulation of signaling pathways related to inflammation and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies suggest that such compounds can inhibit the growth of pathogens like Pseudomonas aeruginosa and Escherichia coli, potentially through disruption of quorum sensing mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Triazole derivatives have shown promise in modulating inflammatory responses by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX). The structure of this compound may enhance its ability to interact with COX enzymes, leading to reduced production of pro-inflammatory mediators .

Study 1: Antimicrobial Evaluation

In a recent study evaluating various triazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, indicating potent antimicrobial activity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. Results showed that administration of this compound significantly reduced edema formation and levels of inflammatory cytokines compared to control groups. The compound's effectiveness was attributed to its ability to inhibit COX enzymes and modulate the NF-kB signaling pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the phenoxymethyl group or variations in the triazole ring can lead to changes in potency and selectivity against specific biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on Triazole | Enhanced binding affinity to target enzymes |

| Alteration of Azetidine Ring | Improved stability and bioavailability |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cyclopropyl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s triazole moiety can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. For example, coupling an azide-functionalized azetidine precursor with a phenoxymethyl alkyne under Cu(I) catalysis (e.g., using TBTA or BTTPS ligands) achieves regioselective 1,4-triazole formation . Optimization involves solvent choice (e.g., DMF or t-BuOH/H2O), reaction temperature (25–90°C), and catalyst loading (1–5 mol%). Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>90% in optimized cases). The azetidine and cyclopropane rings may require strain-driven ring-opening/closure strategies, as seen in azetidinylmethyl derivatives .

Q. How should researchers approach the structural elucidation of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Grow crystals via vapor diffusion (e.g., using dichloromethane/hexane). Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) . Key steps:

- Data Integration : Correct for absorption and Lorentz-polarization effects.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

- Validation : Check R1 (<5%), wR2, and goodness-of-fit (GOF ≈ 1.0). Challenges include disorder in the azetidine or cyclopropane rings, which require constraints or split-site modeling .

Q. What computational methods validate the compound’s geometry and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, vibrational frequencies, and HOMO-LUMO gaps. Compare computed bond lengths/angles with X-ray data to validate accuracy . For electronic properties, Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions, while Molecular Electrostatic Potential (MEP) maps predict reactive sites .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray) and computational (DFT) geometries be analyzed for triazole-containing compounds?

- Methodological Answer : Systematic deviations (>0.05 Å in bond lengths) may arise from crystal packing effects or basis set limitations. Use larger basis sets (e.g., 6-311++G(d,p)) and include solvent effects (PCM model) in DFT. Pairwise statistical metrics (e.g., RMSD) quantify agreement. For example, reported <0.02 Å RMSD between X-ray and DFT data for a triazole derivative, attributed to accurate basis sets and dispersion corrections .

Q. What strategies identify biological targets or mechanisms of action for this compound?

- Methodological Answer :

- Target Prediction : Use molecular docking (AutoDock Vina, Glide) against kinases (e.g., VEGFR-2) or immunomodulatory proteins (PD-L1) due to structural similarity to triazole-based inhibitors .

- In Vitro Assays : Test kinase inhibition via ADP-Glo™ assays. For immunomodulation, measure PD-L1 expression in cancer cells (flow cytometry) .

- Multi-Target Analysis : Use proteome-wide affinity chromatography or thermal shift assays to identify off-target interactions .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the cyclopropane and azetidine moieties?

- Methodological Answer :

- Analog Synthesis : Replace cyclopropane with cyclohexane or azetidine with pyrrolidine to assess steric/electronic effects.

- Biological Testing : Compare IC50 values in target assays (e.g., kinase inhibition). For example, showed that triazole-azetidine hybrids enhance VEGFR-2 inhibition vs. non-azetidine analogs .

- Computational SAR : QSAR models (CoMFA, CoMSIA) correlate substituent effects (e.g., cyclopropane ring strain) with activity .

Q. What crystallographic techniques resolve disorder or twinning in the compound’s crystal structure?

- Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands to refine twin fractions. For disorder, apply PART/SUMP restraints or split-site modeling. High-resolution data (dmin < 0.8 Å) improves clarity. In , azetidine ring disorder was resolved using isotropic displacement parameters for overlapping atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.